molecular formula C21H19FN4O4S B2731679 5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 849918-80-5

5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Número de catálogo: B2731679
Número CAS: 849918-80-5
Peso molecular: 442.47
Clave InChI: FKMUTUQRUSUKSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a tricyclic heterocyclic molecule featuring a fused benzimidazole-like core. Its structure includes a sulfonyl group at the 4-fluorophenyl position, a 2-methoxyethyl substituent at the 7-position, and an imino group at the 6-position. Such modifications are critical for modulating solubility, binding affinity, and metabolic stability.

Propiedades

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-13-4-3-9-26-19(13)24-20-16(21(26)27)12-17(18(23)25(20)10-11-30-2)31(28,29)15-7-5-14(22)6-8-15/h3-9,12,23H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMUTUQRUSUKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves multiple steps, including the formation of the dipyrido-pyrimidinone core and the introduction of the fluorophenyl and sulfonyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include optimization of reaction conditions to increase yield and purity.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and industrial processes.

Mecanismo De Acción

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a family of tricyclic derivatives with variations in substituents that significantly influence physicochemical and biological properties. Below is a detailed comparison with two closely related analogs (Table 1):

Table 1: Structural and Property Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups
Target Compound 4-Fluorophenylsulfonyl (5), 2-methoxyethyl (7), imino (6), methyl (11) C₂₃H₂₀FN₅O₃S 481.5 (calculated) ~3.2* Sulfonyl, imino, methoxyethyl
Ethyl 6-(4-fluorobenzoyl)imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate 4-Fluorobenzoyl (6), 3-methoxypropyl (7), ethyl ester (5) C₂₆H₂₅FN₄O₅ 492.5 2.8 Benzoyl, ester, methoxypropyl
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate 3-Fluorobenzoyl (6), isopropyl (7), ethyl ester (5) C₂₅H₂₃FN₄O₅ 486.5 (estimated) ~3.0 Fluorobenzoyl, isopropyl, ester

Notes:

  • This substitution may reduce passive membrane permeability but improve target binding specificity. The 2-methoxyethyl group (vs. The 4-fluorophenylsulfonyl group (vs. 4-fluorobenzoyl) introduces stronger electron-withdrawing effects, which could stabilize the molecule against metabolic degradation .
  • Molecular Weight and Lipophilicity :

    • The target compound’s lower molecular weight (481.5 vs. 492.5 in ) and higher XLogP3 (~3.2 vs. 2.8) suggest a trade-off between reduced size and increased lipophilicity, favoring blood-brain barrier penetration in neurological targets.
  • Biological Implications :

    • Analogs with ethyl ester groups (e.g., ) are often prodrugs, requiring enzymatic hydrolysis for activation. The target compound’s lack of an ester group may confer direct activity but reduce oral bioavailability .
    • Fluorine placement (para vs. meta) in the benzoyl/sulfonyl groups influences electronic interactions with targets like kinases or GPCRs, where para-substitution often enhances affinity .

Research Findings and Limitations

  • Synthetic Challenges : The tricyclic core’s rigidity complicates functionalization at the 7- and 11-positions, as seen in analogs requiring multi-step syntheses .
  • Data Gaps : Experimental data on the target compound’s solubility, stability, and binding kinetics are absent in the provided evidence. Predictions rely on extrapolation from structural analogs.
  • Similarity Metrics : Tanimoto coefficients (binary fingerprint comparisons) for the target vs. analogs likely exceed 0.7, indicating moderate similarity, but exact values require computational validation .

Actividad Biológica

5-(4-Fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique molecular structure that suggests potential biological activity. This article explores its synthesis, biological properties, and possible therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that include the formation of the triazatricyclo framework and the introduction of functional groups such as sulfonyl and methoxyethyl. The typical synthetic route may include:

  • Formation of the Triazatricyclo Core : Utilizing various organic reactions to construct the bicyclic system.
  • Introduction of Functional Groups : Employing electrophilic substitutions to add the fluorophenyl and sulfonyl groups.

These reactions often require specific conditions such as temperature control and the use of catalysts to achieve high yields and purity.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors affecting signaling pathways related to various physiological processes.

Understanding these interactions is crucial for elucidating its potential therapeutic effects.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to 5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exhibit significant antimicrobial activity against various pathogens. For instance:

  • In Vitro Testing : Compounds were tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Results indicated zones of inhibition comparable to known antibiotics.
CompoundGram-positive ActivityGram-negative Activity
Sample AModerateWeak
Sample BStrongModerate
Target CompoundTBDTBD

Anticancer Activity

Research indicates that similar derivatives have shown potential anticancer properties by inducing apoptosis in cancer cell lines. The mechanism may involve:

  • Cell Cycle Arrest : Compounds can disrupt normal cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the structure improved antimicrobial efficacy significantly. The target compound's structural similarities suggest it may possess comparable properties.

Study 2: Anticancer Potential

In a preclinical model assessing the cytotoxic effects on breast cancer cells, derivatives with similar functional groups showed enhanced activity compared to standard treatments. This indicates a promising avenue for further research into the therapeutic applications of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Methodology : Synthesis typically involves multi-step heterocyclic condensation reactions, with purification via column chromatography. Characterization requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. For fused polycyclic systems, single-crystal X-ray diffraction is critical to resolve complex stereochemistry and bond angles, as demonstrated in analogous tricyclic compounds .
  • Key Parameters : Monitor reaction intermediates using TLC with UV-active detection. Ensure purity ≥95% (HPLC) before structural analysis.

Q. How can spectral data inconsistencies (e.g., NMR shifts) be resolved for this compound?

  • Approach : Cross-validate spectral data with computational methods (DFT calculations for NMR chemical shifts) and compare with structurally similar compounds (e.g., 12-(4-methoxyphenyl)-10-phenyl-hexaazatricyclo derivatives) . Discrepancies in imino or sulfonyl group environments may arise from solvent effects or tautomerism; use deuterated DMSO or CDCl₃ for reproducibility.

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s reactivity in biological systems?

  • Framework : Adopt split-plot or randomized block designs (as in phytochemical studies ) to account for variables like pH, temperature, and enzymatic activity. For in vitro assays, use dose-response matrices (e.g., 0.1–100 µM) with controls for nonspecific binding.
  • Data Validation : Apply ANOVA for inter-group comparisons and LC-MS/MS to track metabolite formation (e.g., hydroxylated or sulfated derivatives) .

Q. How can contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values) be addressed?

  • Resolution Strategy :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, antioxidant activity discrepancies may stem from DPPH vs. ABTS assay protocols.
  • Theoretical Alignment : Link results to a mechanistic hypothesis (e.g., fluorophenyl sulfonyl groups’ electron-withdrawing effects on binding affinity) .
  • Meta-Analysis : Pool data from independent studies using random-effects models to identify outliers or systematic biases.

Q. What methodologies are recommended for assessing environmental fate and biodegradation pathways?

  • Environmental Chemistry : Follow the INCHEMBIOL framework , which combines laboratory studies (hydrolysis/photolysis kinetics) and computational modeling (QSPR for partition coefficients). For biotic transformations, use soil microcosms with LC-HRMS to identify intermediates (e.g., demethylated or defluorinated products).

Methodological Challenges & Solutions

Q. How to optimize crystallization for X-ray studies given the compound’s complex tricyclic structure?

  • Crystallization Protocol : Use slow vapor diffusion with mixed solvents (e.g., DCM/hexane). For challenging cases, employ seeding techniques or co-crystallization with host molecules. Refinement requires high data-to-parameter ratios (>7:1) and low R-factors (<0.05), as in analogous tricyclic systems .

Q. What strategies mitigate synthetic byproducts from the methoxyethyl or fluorophenyl substituents?

  • Synthetic Optimization :

  • Use protecting groups (e.g., tert-butyldimethylsilyl ethers) for hydroxyl or amino functionalities during sulfonylation .
  • Monitor reaction progress via inline FTIR to detect intermediate overoxidation.

Theoretical & Computational Integration

Q. How to align experimental data with computational models (e.g., molecular docking)?

  • Workflow :

Generate 3D conformers using molecular dynamics (MD) simulations (AMBER/CHARMM force fields).

Validate docking poses with experimental binding data (SPR or ITC).

Address discrepancies by refining partial charge assignments or solvation models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.